4',4-Difluorobiphenyl-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METHOSOZMUITIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268362 | |
| Record name | 4,4′-Difluoro[1,1′-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214380-94-5 | |
| Record name | 4,4′-Difluoro[1,1′-biphenyl]-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214380-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Difluoro[1,1′-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of Biphenyl Carboxamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for 4',4-Difluorobiphenyl-3-carboxamide is currently available.
Detailed analysis of proton chemical shifts and coupling constants for this compound cannot be provided without experimental spectra.
Information regarding the chemical shifts of the carbon atoms in this compound is not available in the public domain.
Specific ¹⁹F NMR data, which would be crucial for characterizing the fluorine environments in the molecule, has not been reported.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The characteristic vibrational modes of the functional groups in this compound, as would be determined by IR and Raman spectroscopy, have not been documented in available literature.
Mass Spectrometry for Molecular Structure Elucidation
The fragmentation pattern and exact mass of this compound, essential for confirming its molecular formula and structure, are not available from published mass spectrometry data.
Computational and Theoretical Investigations of 4 ,4 Difluorobiphenyl 3 Carboxamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 4',4-Difluorobiphenyl-3-carboxamide, DFT would be employed to elucidate its fundamental chemical properties.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the total energy of the molecule for various arrangements of its atoms and identifying the conformation with the minimum energy. A key parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which significantly influences the molecule's electronic properties. The presence of the carboxamide and fluorine substituents would be expected to affect this angle due to steric and electronic interactions.
A conformational analysis would explore the energy landscape of the molecule by rotating the single bond connecting the two phenyl rings and the bonds associated with the carboxamide group. This would identify the global energy minimum and any local minima, providing insight into the molecule's flexibility and the potential for different conformers to exist at room temperature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the fluorine atoms and the carboxamide group would be expected to influence the energies and localizations of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Biphenyl Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is calculated from the molecule's electron density and is plotted onto the molecular surface. The MESP map is color-coded to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For this compound, the MESP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the fluorine atoms, indicating their electron-rich nature. Positive potential might be expected on the hydrogen atoms of the amide group and potentially on the carbon atoms bonded to the electronegative substituents.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intra- and intermolecular interactions. It provides a localized picture of bonding by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).
NBO analysis of this compound would quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energies associated with these donor-acceptor interactions provide a measure of the strength of hyperconjugative and conjugative effects within the molecule. This analysis would help in understanding the stability of the molecule and the nature of the chemical bonds present.
Table 2: Illustrative NBO Analysis Data for a Hypothetical Amide Bond
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | σ(C-N) | 25.8 |
| σ(C-H) | σ(C=O) | 2.1 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound. E(2) represents the stabilization energy.
Fukui functions are used within DFT to identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (where an electron is added).
f-(r) : for electrophilic attack (where an electron is removed).
f0(r) : for radical attack.
By calculating these functions for this compound, one could predict which atoms are most susceptible to different types of chemical reactions. This provides a more quantitative measure of reactivity compared to the qualitative interpretation of MESP maps.
Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically (i.e., forming two radicals). DFT calculations can provide reliable predictions of BDEs. For this compound, calculating the BDE for various bonds, such as the C-C bond connecting the phenyl rings, the C-N bond of the amide, and the C-F bonds, would provide valuable information about the molecule's thermal stability and potential degradation pathways. The bond with the lowest BDE is typically the weakest and most likely to break first under thermal stress.
Vibrational Frequency Analysis and Normal Coordinate Analysis (NCA)
Vibrational spectroscopy, coupled with quantum chemical calculations, serves as a fundamental tool for the characterization of molecular structure. For this compound, a detailed analysis of its vibrational modes can be achieved through methods like Density Functional Theory (DFT). These calculations predict the infrared and Raman spectra, which can then be compared with experimental data to confirm the molecular structure.
A comparative spectroscopic investigation of related biphenyl compounds, such as biphenyl-4-carboxylic acid and 2,4-difluorobiphenyl, has been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.govtandfonline.comresearchgate.nettandfonline.com This level of theory is also suitable for analyzing this compound. The vibrational assignments are typically proposed with the aid of Normal Coordinate Analysis (NCA), which breaks down the complex vibrational motions of the molecule into a set of fundamental vibrations or "normal modes." nih.govtandfonline.comresearchgate.nettandfonline.com
The key vibrational modes for this compound would include the stretching, bending, and torsional motions of its constituent functional groups. The presence of the carboxamide group introduces characteristic N-H and C=O stretching vibrations. The C-F stretching vibrations are also a key feature, typically appearing in a specific region of the infrared spectrum. The biphenyl framework gives rise to a series of complex ring stretching and deformation modes. By analyzing the potential energy distribution (PED) from the NCA, each calculated vibrational frequency can be assigned to specific internal coordinates, providing a detailed understanding of the molecule's dynamics. chemrxiv.org
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3400-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| Carbonyl (C=O) | Stretching | 1700-1650 |
| Biphenyl C=C | Ring Stretching | 1600-1450 |
| Amide (N-H) | Bending | 1650-1550 |
| C-N | Stretching | 1400-1200 |
| C-F | Stretching | 1300-1100 |
Conceptual Density Functional Theory (CDFT) Applications
Local reactivity descriptors, such as the Fukui function and the dual descriptor, are crucial for identifying the most reactive sites within the molecule. chemrxiv.orgpku.edu.cn These descriptors indicate the change in electron density at a particular atomic site upon the addition or removal of an electron. For this compound, these calculations would likely reveal that the nitrogen and oxygen atoms of the carboxamide group are susceptible to electrophilic attack, while certain carbon atoms in the biphenyl rings may be prone to nucleophilic attack, influenced by the fluorine substituents. The molecular electrostatic potential (MEP) surface is another valuable tool from CDFT, which visually represents the electron density distribution and highlights the electron-rich and electron-poor regions of the molecule. tandfonline.com
Table 2: Key Conceptual DFT Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity Index | ω | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. |
| Fukui Function | f(r) | Indicates the propensity of the electron density to change at a particular point upon electron addition or removal. |
| Dual Descriptor | Δf(r) | Provides a clear distinction between sites for nucleophilic and electrophilic attack. |
Molecular Dynamics (MD) Simulations for Stability and Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions in a condensed phase, such as a crystal or a solution. arxiv.orgnih.govarxiv.orgaaai.org For this compound, MD simulations can provide crucial insights into the stability of its crystal lattice and the nature of the intermolecular interactions that govern its solid-state structure.
In a typical MD simulation, a model system is constructed consisting of multiple molecules of this compound arranged in a periodic box to represent a bulk material. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved numerically to track the trajectory of each atom over time. mdpi.com
By analyzing these trajectories, various properties can be calculated. The stability of the crystal structure can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions from their initial lattice sites. The intermolecular interactions, such as hydrogen bonds between the amide groups and dipole-dipole interactions involving the C-F and C=O bonds, can be quantified. The radial distribution function (RDF) can be computed to understand the local packing and ordering of the molecules. Furthermore, MD simulations can be used to predict mechanical properties like the bulk modulus and cohesive energy density, which are important for understanding the material's response to external stress. mdpi.com
Theoretical Chemistry Approaches for Organic Condensed Matter
The study of this compound as an organic condensed matter involves a range of theoretical chemistry approaches to understand its solid-state properties. These methods go beyond the single-molecule picture to describe the collective behavior of molecules in a crystal lattice.
Solid-state NMR spectroscopy is a powerful experimental technique for probing the structure and dynamics of solid materials. rsc.org Theoretical calculations of NMR parameters, such as chemical shielding tensors, can be performed using quantum chemistry methods to aid in the interpretation of experimental spectra. For this compound, this could help to distinguish between different crystalline polymorphs or to study motional processes in the solid state.
In conjunction with MD simulations, more advanced theoretical techniques can be employed. For instance, quantum chemical calculations on molecular clusters extracted from the crystal structure can provide a more accurate description of intermolecular interactions. Energy decomposition analysis can be used to break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This level of detail is crucial for understanding the forces that dictate the crystal packing and ultimately the material's properties. Studies on fluorinated biphenyl compounds have shown that dipole-dipole interactions can be quite significant in their crystals. acs.orgacs.org
Furthermore, theoretical models can be developed to predict the electronic properties of the condensed phase, such as the band gap and charge carrier mobility, which are important for potential applications in organic electronics. These approaches provide a comprehensive theoretical framework for understanding and predicting the behavior of this compound in its solid state.
Crystallographic Analysis and Solid State Chemistry
X-Ray Crystallography of 4',4-Difluorobiphenyl-3-carboxamide and Related Structures
The crystal system and space group describe the symmetry of the crystal lattice. For instance, a related compound, 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one, crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Biphenyl (B1667301) derivatives can crystallize in various systems, including triclinic and monoclinic, depending on the substituents and packing forces. mdpi.com Without experimental data, the crystal system for this compound remains undetermined.
The conformation of biphenyl compounds is of significant interest, particularly the torsion angle between the two phenyl rings. This dihedral angle is influenced by the electronic and steric effects of the substituents. In many crystalline biphenyls, the rings are not coplanar. For example, in 4,4′-diisocyano-3,3′-dimethylbiphenyl, the dihedral angle between the rings is 25.6 (7)°. nih.gov For N-(2,4-Difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with an interplanar angle of only 0.7(2)°. dcu.ie The presence of fluorine atoms can influence these angles through electrostatic interactions. dcu.iemdpi.com The amide group's orientation relative to the biphenyl system is another critical conformational parameter, affecting hydrogen bonding patterns.
| Related Compound | Torsion/Dihedral Angle (°) | Description |
| 4,4′-diisocyano-3,3′-dimethylbiphenyl | 25.6 (7) | Angle between the two phenyl rings |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 0.7 (2) | Angle between the two aromatic rings |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 23.04(18) and 23.69(17) | Angle of the amide group to the aromatic rings |
This table presents data from related compounds to illustrate potential conformational features.
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. It can contain one or more molecules, or even fractions of molecules. For instance, in the crystal structure of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n, the asymmetric unit contains one crystallographically independent silver atom, two nitrogen atoms from two ligand molecules, and two oxygen atoms from two nitrate (B79036) anions. mdpi.com The composition of the asymmetric unit for this compound would be determined through its specific crystal packing.
Supramolecular Chemistry and Non-Covalent Interactions
The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a dominant feature in the crystal packing of such compounds. It is highly probable that this compound would form robust N-H...O hydrogen bonds, often leading to the formation of chains or dimeric motifs. For example, in many carboxamide derivatives, classic R²₂(8) ring motifs are formed through pairs of N-H...O hydrogen bonds. cam.ac.uk Weaker C-H...O interactions, where a carbon-hydrogen bond acts as a donor, are also common and contribute to the stability of the crystal lattice. nih.govresearchgate.net If water or other protic solvents are present during crystallization, O-H...O interactions could also be observed.
| Hydrogen Bond Type | Donor | Acceptor | Common Motifs |
| N-H...O | Amide N-H | Carbonyl Oxygen | Chains, Dimers (e.g., R²₂(8)) |
| C-H...O | Aromatic/Aliphatic C-H | Carbonyl Oxygen | Various, contributes to packing |
| O-H...O | Hydroxyl group (if present) | Carbonyl/Hydroxyl Oxygen | Chains, Rings |
This table outlines the expected hydrogen bonding interactions based on the functional groups present in the target molecule and observations from related structures.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While fluorine is the least polarizable halogen and generally a weak halogen bond donor, C-F bonds can participate in interactions, particularly with strong electron donors. nih.gov In the crystal packing of some fluorinated compounds, short F...F and C-F...π interactions have been observed. mdpi.com For example, in the crystal structure of a difluorobiphenyl derivative, short intermolecular Cl...F contacts of 2.9840 (16) Å were noted. nih.gov The presence of two fluorine atoms in this compound could lead to such interactions, influencing the supramolecular assembly.
Aromatic Stacking Interactions (C-H...π, π-π Stacking)
Aromatic stacking interactions are crucial for the stabilization of the crystal lattice in compounds featuring phenyl rings. In this compound, both C-H...π and π-π stacking interactions are expected to be significant.
π-π Stacking: The biphenyl system allows for π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. The presence of highly electronegative fluorine atoms on one of the phenyl rings significantly modulates its electronic properties, creating a polarized aromatic system. This can lead to strong arene-perfluoroarene type interactions, where the electron-deficient fluorinated ring stacks with the non-fluorinated ring of a neighboring molecule. In related fluorinated compounds, these interactions are a dominant feature in their crystal packing. manchesterorganics.comresearchgate.net The interplanar distances in such π-stacked systems typically range from 3.3 to 3.5 Å. mdpi.comsigmaaldrich.com
C-H...π Interactions: These interactions involve a hydrogen atom, typically from a C-H bond on one molecule, interacting with the electron cloud of an aromatic ring on an adjacent molecule. chemspider.com In the crystal lattice of this compound, C-H groups from the biphenyl backbone can act as donors to the π-systems of neighboring molecules, further contributing to the cohesion of the crystal structure.
Formation of Dimers and Extended Architectures
The carboxamide functional group is a powerful director of supramolecular assembly due to its ability to form strong and directional hydrogen bonds.
Dimerization: It is highly probable that the primary amide groups of two this compound molecules interact via N-H...O hydrogen bonds to form a stable, centrosymmetric dimer. This is a very common and robust motif in the crystal structures of primary carboxamides. sigmaaldrich.com
Extended Architectures: These hydrogen-bonded dimers serve as fundamental building blocks, or synthons, for the construction of larger, ordered structures. The dimers can be further interconnected through weaker interactions, such as C-H...O, C-H...F, and the previously mentioned aromatic stacking interactions. drugbank.comresearchgate.net This hierarchy of interactions leads to the formation of one-dimensional chains or two-dimensional sheets, which ultimately stack to form the complete three-dimensional crystal lattice.
Etter Graph-Set Notation for Hydrogen Bond Analysis
To provide a systematic and unambiguous description of the complex hydrogen-bonding networks, Etter's graph-set notation is a valuable tool. chemicalbook.comnih.gov This system classifies hydrogen-bond patterns based on their topology.
Primary Motif: The common amide-amide hydrogen-bonded dimer is typically designated as an R(8) motif in graph-set notation. The 'R' signifies a ring, the subscript '2' indicates the number of hydrogen-bond acceptors, the superscript '2' denotes the number of hydrogen-bond donors, and the number in parentheses (8) is the total number of atoms in the ring. sigmaaldrich.comchemicalbook.com
Higher-Order Patterns: The connections between these primary R(8) dimers by other weaker hydrogen bonds would be described by higher-level graph sets, often involving chain ('C') or discrete ('D') descriptors, to fully characterize the entire hydrogen-bonding scheme.
Influence of Substituents and Heteroatoms on Crystal Packing and Supramolecular Motifs
The specific substituents and heteroatoms on the molecular scaffold are critical in determining the final crystal structure. In this compound, the fluorine atoms and the carboxamide group exert the most significant influence.
Fluorine Atoms: As highly electronegative substituents, the fluorine atoms have a pronounced effect. They can participate in weak C-H...F hydrogen bonds, which act as secondary connectors in the crystal lattice. mdpi.com Furthermore, the fluorination of one of the phenyl rings alters its quadrupole moment, which is a key factor in guiding the geometry and strength of the π-π stacking interactions. manchesterorganics.com
Carboxamide Group: The -CONH₂ group is arguably the most dominant structure-directing element. Its ability to form the robust R(8) hydrogen-bonded dimer often dictates the primary organization of molecules in the crystal. sigmaaldrich.com The orientation of this group relative to the biphenyl system will influence which other secondary interactions are possible, thereby guiding the formation of the extended supramolecular architecture. The competition and synergy between the strong hydrogen bonding of the amide and the weaker stacking and C-H...X (X=O, F, π) interactions define the ultimate crystal packing. mdpi.comchemicalbook.com
Applications in Organic Synthesis and Materials Science
Role as Synthetic Intermediates
The 4',4-Difluorobiphenyl-3-carboxamide core serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. While direct examples of its use are not extensively documented in publicly available literature, the applications of structurally similar compounds highlight its potential.
Biphenyl (B1667301) carboxamide derivatives are known to be key intermediates in the development of fungicides. For instance, compounds with a trifluorobiphenyl-carboxamide structure have been patented as active ingredients in fungicidal compositions, demonstrating the utility of the biphenyl carboxamide scaffold in creating agrochemicals. google.com Research has also shown that novel carboxamide derivatives containing a biphenyl pharmacophore exhibit potential as fungicidal agents for managing resistance in plant pathogens. acs.orgnih.gov These findings suggest that this compound could be a valuable precursor for the synthesis of new and effective fungicides.
In the pharmaceutical sector, the biphenyl moiety is a common feature in drug candidates. The synthesis of various biphenyl derivatives is a critical step in drug discovery. researchgate.net For example, pyrazolyl-based carboxamides incorporating a biphenyl structure have been investigated as CRAC channel inhibitors for treating inflammatory and autoimmune diseases. google.com Furthermore, insecticidal 2,2'-bridged[1,1'-biphenyl]-3-ylmethyl carboxamides have been developed, underscoring the importance of the biphenyl carboxamide structure in creating bioactive molecules. google.com The presence of fluorine atoms in this compound can enhance metabolic stability and binding affinity, making it an attractive starting material for medicinal chemistry programs. solubilityofthings.com The synthesis of 3,4-difluoro-2'-aminobiphenyl, a related structure, is noted as an important intermediate for the agricultural disinfectant Pyraziflumid, further emphasizing the value of this substitution pattern. google.com
The following table provides examples of how related biphenyl derivatives are used as synthetic intermediates.
| Intermediate Type | Application Area | Example of Final Product/Use |
| Biphenyl Carboxamides | Agrochemicals | Fungicides for controlling plant pathogens acs.orgnih.gov |
| Biphenyl Carboxamides | Pharmaceuticals | CRAC channel inhibitors for autoimmune diseases google.com |
| Biphenylcarbonitriles | Agrochemicals | Insecticidal carboxamidine derivatives nih.govresearchgate.net |
| 3,4-difluoro-2'-aminobiphenyl | Agrochemicals | Intermediate for the disinfectant Pyraziflumid google.com |
Derivatization Reactions for Functionalization
The this compound molecule offers two primary sites for derivatization: the carboxamide group and the biphenyl core. These functionalization reactions are key to creating a diverse library of compounds for various applications.
Modification of the Carboxamide Group:
The nitrogen atom of the carboxamide can undergo N-alkylation to introduce various alkyl or aryl groups. oup.comoup.com This modification can significantly alter the molecule's physical and biological properties. Additionally, the amide bond itself can be a target for transformation. While amides are generally stable, they can be hydrolyzed under certain conditions to yield the corresponding carboxylic acid, 4',4-Difluorobiphenyl-3-carboxylic acid. This carboxylic acid can then be used to form other derivatives, such as esters or different amides, through standard coupling reactions. sigmaaldrich.com The synthesis of fluorinated amides is a topic of significant interest, with various methods being developed for their creation and subsequent modification. nih.govacs.orgnih.gov
Modification of the Biphenyl Core:
The biphenyl core can be functionalized through electrophilic aromatic substitution. The directing effects of the existing fluorine and carboxamide substituents will determine the position of the incoming electrophile. The fluorine atoms are weakly deactivating ortho-, para-directors, while the carboxamide group is a meta-director. This interplay of directing effects can be exploited to achieve regioselective substitution. youtube.com Another powerful method for functionalizing the biphenyl core is through palladium-catalyzed cross-coupling reactions on a halogenated precursor, such as a bromo- or iodo-substituted difluorobiphenyl carboxamide. researchgate.net
The table below summarizes potential derivatization reactions for this compound.
| Reaction Type | Site of Functionalization | Potential Products |
| N-Alkylation | Carboxamide Nitrogen | N-substituted-4',4-Difluorobiphenyl-3-carboxamides oup.comoup.com |
| Amide Hydrolysis | Carboxamide Group | 4',4-Difluorobiphenyl-3-carboxylic acid sigmaaldrich.com |
| Electrophilic Aromatic Substitution | Biphenyl Core | Halogenated, nitrated, or sulfonated derivatives youtube.com |
| Palladium-Catalyzed Cross-Coupling | Biphenyl Core (from a halogenated precursor) | Arylated, aminated, or alkynylated derivatives researchgate.net |
Advanced Synthetic Methodologies Utilizing Biphenyl Core
The construction and functionalization of the biphenyl core of this compound and its derivatives rely on advanced synthetic methodologies, with palladium-catalyzed cross-coupling reactions being particularly prominent.
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biphenyls. nih.gov This reaction involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex biphenyl derivatives. For example, a substituted bromobenzonitrile can be coupled with a phenylboronic acid to generate a biphenylnitrile, which can then be converted to the corresponding carboxamide. nih.gov
Other palladium-catalyzed reactions are also crucial for modifying the biphenyl core. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) of a halogenated biphenyl can introduce an amino group, which can then be further functionalized. researchgate.net The direct C-H functionalization of biphenyls is another emerging and powerful technique that allows for the introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov
These advanced synthetic methods are essential for creating libraries of functionalized biphenyl carboxamides for screening in drug discovery and materials science.
The following table highlights some advanced synthetic methodologies applicable to the biphenyl core.
| Methodology | Description | Application |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid/ester. nih.gov | Construction of the core biphenyl structure. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. researchgate.net | Introduction of amino groups for further functionalization. |
| Direct C-H Functionalization | Palladium-catalyzed direct activation and functionalization of a C-H bond on the aromatic ring. nih.gov | Atom-economical introduction of various substituents. |
Potential in Functional Materials Research
The unique combination of a rigid biphenyl core, electron-withdrawing fluorine atoms, and a hydrogen-bonding carboxamide group suggests that this compound and its derivatives have significant potential in the field of functional materials, particularly in liquid crystals and organic electronics.
In the area of organic electronics, fluorinated aromatic compounds are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which can be beneficial for charge injection and transport. The ability of the carboxamide group to participate in hydrogen bonding could be exploited to control the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices.
Patent Landscape Analysis
A review of the patent landscape for compounds related to this compound reveals significant interest in this structural class from the pharmaceutical and agrochemical industries. While patents specifically claiming this compound are not widespread, numerous patents protect broader classes of fluorinated biphenyl carboxamides and their applications.
In the agrochemical sector, patents frequently describe the use of biphenyl carboxamide derivatives as fungicides. google.comgoogleapis.com For example, a patent by BASF discloses N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide (Fluxapyroxad) as a potent fungicide. google.com This highlights the commercial importance of this class of compounds for crop protection.
In the pharmaceutical industry, patents cover a wide range of therapeutic applications for biphenyl carboxamides. For instance, a patent assigned to Merck Sharp & Dohme describes P2X3 receptor antagonists for the treatment of pain, which include biphenyl carboxamide structures. google.com Another patent discloses 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide as a Raf kinase inhibitor for cancer therapy. google.com These patents indicate a strong and ongoing effort to develop new drugs based on the fluorinated biphenyl carboxamide scaffold.
The patent landscape suggests that while this compound itself may not be a final product, it is a highly valuable intermediate for the synthesis of proprietary and patentable active ingredients in both agriculture and medicine. The strategic value of this compound lies in its potential to be readily converted into a diverse range of novel and commercially valuable molecules.
Q & A
Basic: What are the recommended synthetic routes for 4',4-Difluorobiphenyl-3-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between fluorinated phenylboronic acids and halogenated carboxamide precursors. For example:
- Step 1: Use 3-bromo-4-fluorobenzoic acid as a starting material, followed by amidation with 4-fluoroaniline.
- Step 2: Couple the intermediate with 4-fluorophenylboronic acid (e.g., >98% purity, stored at 0–6°C to prevent decomposition ).
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis: Use -NMR to confirm fluorination patterns (δ -110 to -120 ppm for aromatic fluorine). -NMR should resolve biphenyl protons (J = 8–10 Hz for coupling) .
- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), compare bond lengths (C-F ≈ 1.34 Å) and dihedral angles between phenyl rings to validate planarity .
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M-H] at m/z 262.05 .
Advanced: How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer:
A two-level factorial design can systematically evaluate variables:
- Factors: Catalyst loading (e.g., Pd(PPh) at 2–5 mol%), temperature (80–120°C), and solvent ratio (toluene/ethanol 3:1 to 5:1).
- Responses: Yield (%) and purity (HPLC area %).
- Analysis: Use ANOVA to identify significant factors. For example, higher catalyst loading may reduce reaction time but increase palladium residues. Software tools like JMP or Minitab enable simulation of interactions .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected -NMR shifts) may arise from:
- Tautomerism: Check for keto-enol equilibria using variable-temperature NMR.
- Crystallographic vs. Solution Data: Compare X-ray structures (rigid) with NMR (dynamic). For biphenyl torsional angles, computational modeling (DFT at B3LYP/6-31G* level) can predict solution-phase conformers .
- Impurity Interference: Conduct 2D NMR (HSQC, HMBC) to assign signals unambiguously .
Basic: What safety protocols are critical when handling fluorinated aromatic carboxamides?
Methodological Answer:
- Storage: Keep at 0–6°C in amber vials to prevent photodegradation .
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal: Neutralize acidic byproducts (e.g., HBF) with sodium bicarbonate before aqueous disposal .
Advanced: How can membrane technologies improve purification of intermediates?
Methodological Answer:
- Nanofiltration: Use polyamide membranes (MWCO 200–300 Da) to separate unreacted boronic acids (MW ~140 Da) from the product (MW ~262 Da). Optimize transmembrane pressure (2–4 bar) and pH (neutral) to minimize fouling .
- Simulation: Aspen Plus or ChemCAD can model solvent recovery efficiency (>95%) and predict membrane lifespan .
Advanced: What computational strategies predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices (DFT) to identify electrophilic (C3) and nucleophilic (F-substituted phenyl) sites .
- Transition State Modeling: Use Gaussian or ORCA to simulate cross-coupling activation energies. Compare Pd(0)/Pd(II) catalytic cycles with NBO charge analysis .
Basic: How to validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., new peaks at 254 nm).
- Kinetic Modeling: Apply Arrhenius equation to extrapolate shelf life at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
